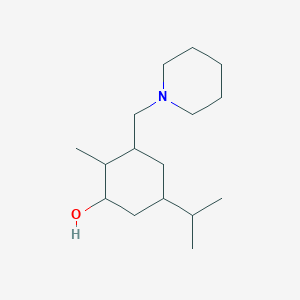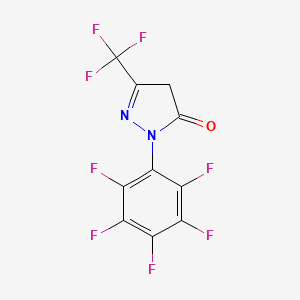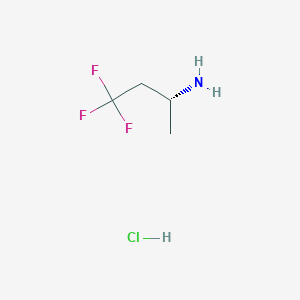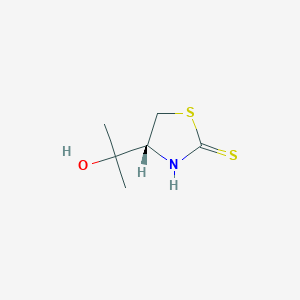
N-Hydroxy-3-nitropicolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-Hydroxy-3-nitropyridine-2-carboximidamide is a chemical compound with the molecular formula C5H4N2O3. It is a derivative of pyridine, featuring a nitro group at the 3-position and a hydroxyl group at the nitrogen atom of the imidamide moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . One common method is the nitration of 2-hydroxypyridine using nitric acid, followed by the reaction with ammonia to form the imidamide group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature control to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: N'-Hydroxy-3-nitropyridine-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of N'-oxo-3-nitropyridine-2-carboximidamide.
Reduction: Formation of N'-hydroxy-3-aminopyridine-2-carboximidamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N'-Hydroxy-3-nitropyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the role of nitro-containing compounds in biological processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N'-Hydroxy-3-nitropyridine-2-carboximidamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The hydroxyl group can participate in hydrogen bonding, influencing the compound's binding affinity to its targets.
Comparaison Avec Des Composés Similaires
N'-Hydroxy-3-nitropyridine-2-carboximidamide is unique due to its specific combination of functional groups. Similar compounds include:
2-Hydroxy-3-nitropyridine: Lacks the imidamide group.
3-Nitropyridine-2-carboximidamide: Lacks the hydroxyl group.
N'-Hydroxy-3-aminopyridine-2-carboximidamide: Contains an amino group instead of a nitro group.
Propriétés
Formule moléculaire |
C6H6N4O3 |
|---|---|
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
N'-hydroxy-3-nitropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6N4O3/c7-6(9-11)5-4(10(12)13)2-1-3-8-5/h1-3,11H,(H2,7,9) |
Clé InChI |
LWFUADPUWNESQG-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)/C(=N/O)/N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(N=C1)C(=NO)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dicyclohexyl-[[5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B15361035.png)




![tert-butyl N-[3-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]propyl]carbamate](/img/structure/B15361072.png)

![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B15361089.png)
![Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15361098.png)




